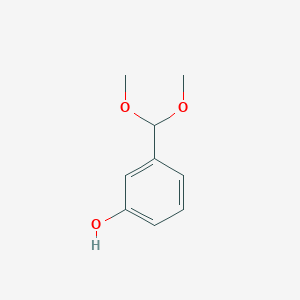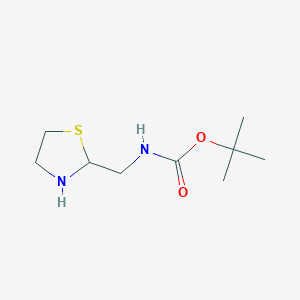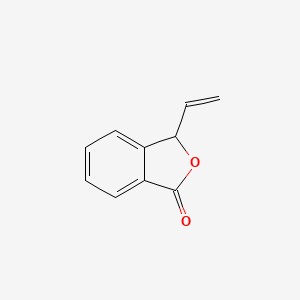
3-ethenyl-1,3-dihydro-2-benzofuran-1-one
Overview
Description
3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the phthalide family, characterized by a vinyl group attached to the third carbon of the phthalide ring. Phthalides are known for their biological activity and are found in various natural sources, including plants and fungi . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This four-step process yields 3-substituted phthalides with an overall yield of 44% . Another promising method involves C-H activation, which offers high efficiency and atomic economy .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as high-speed countercurrent chromatography (HSCCC) and medium-pressure liquid chromatography (MPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Palladium chloride (PdCl2), copper chloride (CuCl), and oxygen (O2) in dimethylformamide (DMF).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of organometallic reagents for introducing new groups.
Major Products: The major products formed from these reactions include various substituted phthalides, which can be further utilized in the synthesis of complex natural products .
Scientific Research Applications
3-ethenyl-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biologically active natural products.
Biology: Studied for its role in various biological processes and its potential therapeutic effects.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It is known to undergo ortho C-H bond activation followed by an annulation pathway . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
- 3-Phenylphthalide
- 3-Methylphthalide
- 3-Ethylphthalide
Comparison: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalides . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2 |
InChI Key |
BCIXCJIKSNDNBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-Chloropyridin-2-yl)butyl]amino}pyrimidin-4(3H)-one](/img/structure/B8695409.png)

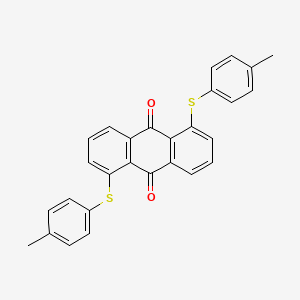
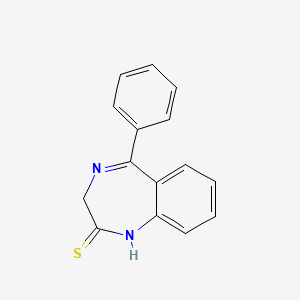
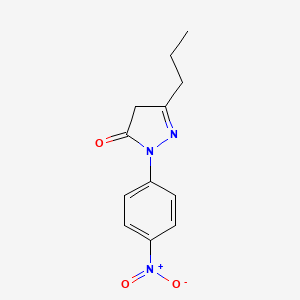
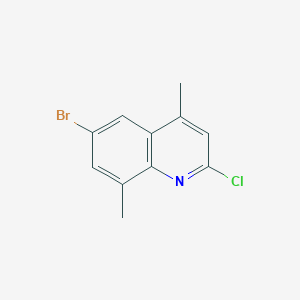
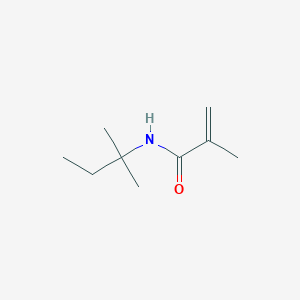
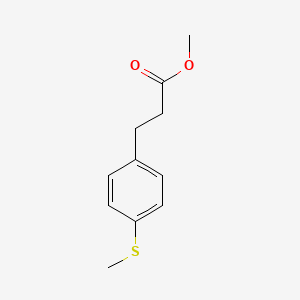
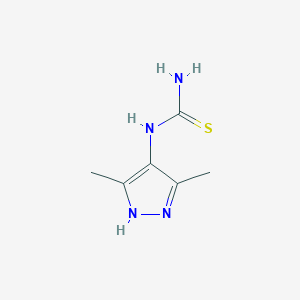
![4-{2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzonitrile](/img/structure/B8695464.png)
![5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8695467.png)

